Actarit
Overview
Description
Actarit is a disease-modifying antirheumatic drug (DMARD) developed in Japan for use in rheumatoid arthritis .
Synthesis Analysis
Actarit can be synthesized through a specific route involving acylation. The raw materials used are p-amino benzaldehyde and nitromethane, which undergo a Knoevenagel reaction. The selective reduction of potassium borohydride and p-amino phenylacetic acid is then oxidized under acidic conditions .Molecular Structure Analysis
The molecular formula of Actarit is C10H11NO3 . The molecular interaction of Actarit and γ-CD in a solid state as a result of cogrinding or freeze-drying has been studied .Chemical Reactions Analysis
The main synthetic route of Actarit involves several steps including 4-nitrophenyl acetate reduction, esterification, acylation, and hydrolysis .Scientific Research Applications
Overview of Actarit in Scientific Research
Actarit is recognized for its potential in various scientific research domains, especially in the context of chronic diseases and long-term conditions. Notably, it has been studied for its applications in chronic disease management, highlighting its role beyond conventional pain relief. The research emphasizes the exploration of Actarit in fields like HIV, cancer, and epilepsy management, indicating its significance in improving life quality and symptom control. However, it's crucial to note that while promising, the body of research around Actarit in these domains is still evolving, and more rigorous studies are required to establish its efficacy conclusively (Graham et al., 2016).
Environmental Implications of Actarit
Interestingly, Actarit has also been a subject of environmental research, specifically in the context of water pollution. Studies have shown that Actarit, often used as a painkiller, is increasingly found in natural water sources. The compound can transform into various intermediates based on environmental conditions, posing challenges for monitoring, detection, and proposing adequate treatment technologies. The presence of Actarit and its transformation products, some of which are toxic to humans and other life forms, underline the importance of robust water treatment systems to address this emerging environmental concern (Vo et al., 2019).
Actigraphy in Research Involving Actarit
Actigraphy, a method for monitoring sleep/wake patterns, has been employed in research involving Actarit, especially in studies focusing on sleep disorders and circadian rhythms. The technique offers an objective evaluation of sleep habits, aiding in the diagnosis and treatment monitoring of sleep-related issues. Although not as comprehensive as polysomnography, actigraphy provides invaluable insights into sleep patterns and circadian rhythms, with practical applications in diagnosing disorders like insomnia and evaluating treatment impacts. The role of actigraphy in research is pivotal, as it facilitates the understanding of Actarit's effects on sleep patterns and its potential implications for treatment protocols (Ancoli-Israel et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-acetamidophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJXXOCABQVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020020 | |
Record name | Actarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Actarit | |
CAS RN |
18699-02-0 | |
Record name | Actarit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18699-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Actarit [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18699-02-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Actarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetamidophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACTARIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5B6351RZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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